Ganciclovir Ganciclovir Ganciclovir is an oxopurine that is guanine substituted by a [(1,3-dihydroxypropan-2-yl)oxy]methyl group at position 9. Ganciclovir is an antiviral drug used to treat or prevent AIDS-related cytomegalovirus infections. It has a role as an antiviral drug and an antiinfective agent. It is an oxopurine and a member of 2-aminopurines. It is functionally related to a guanine.
Ganciclovir is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of cytomegalovirus retinitis (CMV retinitis) in adults who are immunocompromised, including individuals with AIDS. Ganciclovir is also FDA-approved for the prevention of CMV disease in recipients of organ transplants who are at risk for CMV diseases.
CMV diseases, including CMV retinitis, can be opportunistic infections (OIs) of HIV.
An acyclovir analog that is a potent inhibitor of the Herpesvirus family including cytomegalovirus. Ganciclovir is used to treat complications from AIDS-associated cytomegalovirus infections.
Ganciclovir is a Cytomegalovirus Nucleoside Analog DNA Polymerase Inhibitor and Nucleoside Analog Antiviral. The mechanism of action of ganciclovir is as a DNA Polymerase Inhibitor.
Ganciclovir is a natural product found in Acremonium persicinum and Homo sapiens with data available.
Ganciclovir is a synthetic guanine derivative with antiviral activity. As the active metabolite of ganciclovir, ganciclovir-5-triphosphate (ganciclovir-TP) appears to inhibit viral DNA synthesis by competitive inhibition of viral DNA polymerases and incorporation into viral DNA, resulting in eventual termination of viral DNA elongation.
Ganciclovir can cause cancer, developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.
An ACYCLOVIR analog that is a potent inhibitor of the Herpesvirus family including cytomegalovirus. Ganciclovir is used to treat complications from AIDS-associated cytomegalovirus infections.
Brand Name: Vulcanchem
CAS No.: 82410-32-0
VCID: VC20745960
InChI: InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)
SMILES: C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N
Molecular Formula: C9H13N5O4
Molecular Weight: 255.23 g/mol

Ganciclovir

CAS No.: 82410-32-0

Cat. No.: VC20745960

Molecular Formula: C9H13N5O4

Molecular Weight: 255.23 g/mol

* For research use only. Not for human or veterinary use.

Ganciclovir - 82410-32-0

CAS No. 82410-32-0
Molecular Formula C9H13N5O4
Molecular Weight 255.23 g/mol
IUPAC Name 2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-1H-purin-6-one
Standard InChI InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)
Standard InChI Key IRSCQMHQWWYFCW-UHFFFAOYSA-N
Isomeric SMILES C1=NC2=C(N1COC(CO)CO)NC(=NC2=O)N
SMILES C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N
Canonical SMILES C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N
Colorform Crystals from methanol
White to off-white solid
Melting Point 250 °C (decomposes)
Crystalline monohydrate from water, MP: 248-249 °C (decomposes)
250 °C

Chemical Structure and Mechanism of Action

Chemical Classification and Structure

Ganciclovir (9-[(1,3-dihydroxy-2-propoxy)methyl]guanine) is an acyclic guanine nucleotide analogue that shares structural similarities with acyclovir but demonstrates enhanced activity against cytomegalovirus (CMV). The compound contains a 9-(1,3-dihydroxy-2-propoxymethyl) group that distinguishes it from other nucleoside analogues and contributes to its unique pharmacological profile . This structural configuration enables ganciclovir to effectively target specific viral enzymes while maintaining selectivity against human cellular processes.

Antiviral Activity Spectrum

Ganciclovir exhibits potent activity against members of the herpes virus family, with particular efficacy against cytomegalovirus (CMV). Its spectrum of antiviral activity includes other DNA viruses, though its clinical applications primarily focus on CMV infections due to its exceptional potency against this pathogen . In laboratory studies, ganciclovir has demonstrated activity against various herpes viruses including herpes simplex viruses, Epstein-Barr virus, and human herpesvirus 6, making it a versatile antiviral agent .

Molecular Mechanism of Action

The primary mechanism of ganciclovir's antiviral activity involves a multi-step process that requires viral and cellular enzymes. Initially, ganciclovir undergoes phosphorylation to ganciclovir monophosphate through the action of a virus-encoded enzyme, thymidine kinase (TK), which is expressed in virus-infected cells . This first phosphorylation step provides the foundation for ganciclovir's selectivity, as it occurs predominantly in virus-infected cells rather than healthy host cells.

Following the initial phosphorylation, cellular enzymes convert ganciclovir monophosphate to diphosphate through guanylate kinase and finally to the active triphosphate form via phosphoglycerate kinase and other nucleotide-metabolizing enzymes . The triphosphate form represents the active metabolite that exerts antiviral effects through two primary mechanisms:

  • Competitive inhibition of viral DNA polymerase, where ganciclovir triphosphate competes with deoxyadenosine triphosphate (dATP)

  • Incorporation into viral DNA, leading to chain termination and inhibition of DNA synthesis

This dual mechanism provides ganciclovir with robust antiviral activity while maintaining selectivity for viral polymerases over cellular polymerases, thereby minimizing toxicity to host cells . The selective accumulation of ganciclovir triphosphate in CMV-infected cells further enhances its therapeutic index, allowing for effective viral inhibition at doses that minimize adverse effects on uninfected tissues .

Pharmacokinetics and Pharmacodynamics

Absorption and Bioavailability

Oral ganciclovir demonstrates poor bioavailability, which significantly limits its utility in oral formulations. Under fasting conditions, the bioavailability of oral ganciclovir is approximately 5%, increasing slightly to 6-9% when administered with food . This limited absorption necessitated the development of valganciclovir, an L-valyl ester prodrug of ganciclovir that exhibits substantially improved oral bioavailability of approximately 60%, which can be further enhanced when taken with meals . The dramatic difference in bioavailability between these compounds has practical implications for clinical dosing and administration routes.

Distribution

Ganciclovir distributes widely throughout the body following intravenous administration. The compound's distribution volume averages approximately 700 ml/kg in infants, indicating extensive tissue penetration . This extensive distribution contributes to ganciclovir's efficacy in treating systemic viral infections. Notably, ganciclovir penetrates the blood-brain barrier to achieve significant concentrations in cerebrospinal fluid, making it suitable for treating central nervous system viral infections, including meningitis caused by CMV or human herpesvirus 6 .

Pharmacokinetic Parameters

Table 1 presents the key pharmacokinetic parameters of ganciclovir based on clinical studies:

ParameterAdult ValuePediatric ValueNotes
Oral Bioavailability5-9%Similar to adultsIncreased with food
Valganciclovir Bioavailability~60%Similar to adultsProdrug form
Volume of DistributionVariable~700 ml/kgExtensive tissue distribution
Plasma Half-life2.5-5 hours2.4 hoursVaries with renal function
Intracellular Half-life (GCV-TP)~48 hours~48 hoursIn CMV-infected cells
EliminationPrimarily renalPrimarily renalDose adjustment needed in renal impairment

Clinical Applications and Therapeutic Uses

Approved Indications

Ganciclovir has received regulatory approval for several specific indications where its efficacy has been established through clinical trials:

  • Treatment of cytomegalovirus (CMV) retinitis in adults with compromised immune systems, particularly in patients with AIDS

  • Prevention of CMV disease in adult transplant recipients, including solid organ and hematopoietic stem cell transplant patients

  • Treatment of life-threatening or sight-threatening CMV infections in immunocompromised patients

These applications represent the core clinical uses of ganciclovir, where it has demonstrated consistent efficacy and favorable benefit-risk profiles.

Dosing Regimens

Table 2 outlines standard dosing regimens for different patient populations and indications:

Patient PopulationIndicationInduction DoseMaintenance DoseDuration
AdultsCMV Retinitis Treatment5 mg/kg IV twice daily5 mg/kg IV once dailyBased on clinical response
AdultsCMV Prevention (Transplant)-5 mg/kg IV once daily3+ months based on immunosuppression
ChildrenCMV Treatment5 mg/kg IV twice daily5 mg/kg IV once dailyBased on clinical response
InfantsCMV Treatment6 mg/kg IV twice dailyVariableBased on clinical response

All dosing regimens require adjustment in patients with renal impairment, as ganciclovir is primarily eliminated through renal excretion .

Efficacy and Clinical Outcomes

Treatment Response Rates

Ganciclovir has demonstrated variable efficacy depending on the specific indication, underlying immunocompromised condition, and timing of treatment initiation. In the treatment of CMV retinitis, prompt diagnosis and early treatment appear to significantly improve clinical outcomes . For CMV pneumonia, particularly in bone marrow transplant recipients, concomitant administration of CMV immune globulin with ganciclovir has shown significantly improved clinical outcomes compared to ganciclovir monotherapy .

Therapeutic Drug Monitoring

Therapeutic drug monitoring (TDM) has emerged as a valuable approach to optimize ganciclovir therapy, particularly given the substantial interindividual variability in pharmacokinetics observed in clinical practice . The significant variability in drug exposure at standard doses suggests that TDM may help reduce toxicity while preventing treatment failure due to subtherapeutic concentrations .

  • Lack of robust data defining an optimal therapeutic window

  • Limited standardization of sampling protocols

  • Uncertainty regarding the correlation between plasma concentrations and intracellular active metabolite levels

Despite these limitations, emerging evidence suggests that TDM-guided dosing adjustments may improve outcomes, particularly in high-risk patients with altered pharmacokinetics.

Adverse Effect CategorySpecific ManifestationsRelative FrequencyManagement
HematologicalNeutropenia, thrombocytopeniaCommonDose reduction, G-CSF support, drug interruption
RenalImpaired renal functionLess commonDose adjustment, hydration, monitoring
GastrointestinalNausea, vomiting, abdominal pain, loss of appetiteLess commonSymptomatic treatment
NeurologicalHeadache, confusion, seizuresUncommonDose adjustment, supportive care

Drug Interactions and Combination Therapy

Combination Approaches

For certain indications, combination therapy with ganciclovir may offer advantages over monotherapy. In CMV pneumonia affecting bone marrow transplant recipients, the concomitant administration of CMV immune globulin with ganciclovir has demonstrated significantly improved clinical outcomes . This synergistic approach combines the direct antiviral effects of ganciclovir with the immunomodulatory effects of specific antibodies.

Additional investigational approaches to reduce toxicity while maintaining efficacy include:

  • Intravitreal administration for CMV retinitis, which minimizes systemic exposure

  • Concomitant use of hematopoietic growth factors to mitigate myelosuppression

  • Combination with other antivirals possessing different mechanisms of action, which may enhance antiviral efficacy while potentially allowing lower doses of individual agents

Future Directions and Research Needs

Emerging Applications

While ganciclovir has established its role in treating CMV infections, ongoing research continues to explore additional applications and refinements in existing protocols. Comparative studies with alternative antivirals, particularly foscarnet for CMV retinitis, represent an area of significant clinical interest . Such comparisons may help define optimal treatment algorithms for specific patient populations and clinical scenarios.

Research Gaps

Several important knowledge gaps persist in ganciclovir research:

  • Establishing robust pharmacokinetic/pharmacodynamic targets based on integrated preclinical and clinical data

  • Defining optimal therapeutic windows for various indications and patient populations

  • Developing standardized approaches to therapeutic drug monitoring

  • Identifying predictive biomarkers for treatment response and toxicity risk

Addressing these gaps may further refine ganciclovir use, potentially expanding its clinical applications while minimizing adverse effects through more personalized dosing approaches.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator